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Compound of Interest

Compound Name: NH2-SSK-COOH

Cat. No.: B13916881

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance
(NMR) spectroscopic features of the synthetic peptide NH2-SSK-COOH. Due to the absence of
direct experimental NMR data for this specific molecule in publicly available literature, this
guide establishes a predicted NMR profile by comparing data from structurally related
molecules and constituent functional groups. This approach offers a robust framework for
researchers engaged in the synthesis, characterization, and application of similar disulfide-
containing peptides.

Predicted *H and **C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the protons (*H) and carbons
(*3C) of NH2-SSK-COOH. These predictions are derived from experimental data of comparable
molecules, including cystamine, oxidized glutathione (GSSG), and various lysine-containing
peptides.

Table 1: Predicted tH NMR Chemical Shifts for NH2-SSK-COOH in D20
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Atom

Predicted Chemical
Shift (ppm)

Multiplicity Notes

NH2-CHa-

~3.0-34

Chemical shift is
influenced by the
proximity to the
disulfide bond.

-CH2-SS-

~2.9-3.3

Overlap with the N-

t terminal methylene

protons is possible.

Lysine a-CH

~4.0-43

Typical range for an a-

t proton in a peptide

environment.

Lysine B-CH:z

~1.8-2.0

Lysine y-CHz

~1.4-1.6

Lysine 6-CH:z

~1.6-1.8

Lysine e-CH:z

~29-3.1

Deshielded due to the

t neighboring amine

group.

-COOH

~10.0- 13.0

This proton is
exchangeable and
may not be observed
brs in D20. In a non-
deuterated solvent, it
appears as a broad

singlet.

Lysine e-NHs*

~7.5-85

These protons are

exchangeable and
brs

may not be observed

in D20.

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). The

exact chemical shifts can vary depending on the solvent, pH, and temperature.
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Table 2: Predicted 3C NMR Chemical Shifts for NH2-SSK-COOH in D20

Predicted Chemical Shift

Atom Notes
(ppm)

NH2-CHa- ~40 - 42
The Cp of a cysteine involved
in a disulfide bond is

-CH2-SS- ~38 - 40 characteristically downfield
compared to a free cysteine.[1]
[21[3]

Lysine a-C ~55 - 58

Lysine B-C ~30-33

Lysine y-C ~22-25

Lysine 8-C ~26 - 29

Lysine e-C ~39-42
The chemical shift of the

-COOH ~175 - 180 carboxyl carbon is sensitive to

pH.

Comparison with Alternative Structures

The utility of NMR spectroscopy in characterizing NH2-SSK-COOH is further highlighted by
comparing its predicted spectral data with that of potential synthetic precursors or related

structures.

Table 3: Comparative *H and 3C NMR Data of Related Molecules

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b13916881?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11101221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2864455/
https://researchexperts.utmb.edu/en/publications/sup13supc-nmr-chemical-shifts-can-predict-disulfide-bond-formatio/
https://www.benchchem.com/product/b13916881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13916881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Molecule

Key *H Chemical
Shifts (ppm)

Key **C Chemical
Shifts (ppm)

Relevance

Cystamine

NH2-CH2: ~3.1, -CH2-
SS-:~2.9

CH2-NH2: ~41, CH2-
SS-: ~39

Model for the NH2-
CH2-CH2-SS- moiety.

Oxidized Glutathione
(GSSG)

Glu 0-CH: ~3.8, Cys
0-CH: ~4.6, Gly a-

CHa2: ~3.9, Cys B-CHz2:

~3.0, ~3.3

Glu Ca: ~55, Cys Ca:
~54, Gly Ca: ~44, Cys
CB: ~40, Glu COOH:
~175, Gly COOH:
~173

A tripeptide containing
a disulfide bond,
providing a more
complex and relevant

comparison.

L-Lysine

a-CH: ~3.7, e-CHz:
~3.0

Ca: ~57, Ce: ~41,
COOH: ~177

Reference for the

lysine residue.

Experimental Protocols

To acquire high-quality NMR data for NH2-SSK-COOH or similar peptides, the following

experimental protocols are recommended.

Sample Preparation

Dissolution: Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated

solvent. For aqueous solutions, D20 is preferred. For non-aqueous studies, DMSO-de or

CDs30OD can be used.

Internal Standard: Add a small amount of a suitable internal standard for chemical shift

referencing (e.g., DSS or TSP for agueous samples, TMS for organic solvents).

pH Adjustment: For aqueous samples, the pH (or pD) should be carefully adjusted using
dilute DCI or NaOD. The chemical shifts of the amine and carboxylic acid groups are

particularly sensitive to pH. A pD of ~7 is a common starting point.

Concentration: A concentration of 1-5 mM is generally sufficient for *H NMR. For 3C NMR,

especially at natural abundance, a higher concentration (10-20 mM) may be necessary to

obtain a good signal-to-noise ratio in a reasonable time.

NMR Experiments
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A suite of 1D and 2D NMR experiments should be performed for a comprehensive structural
characterization.

'H NMR (1D): This is the fundamental experiment to identify all the proton signals and their
multiplicities.

13C NMR (1D): This experiment provides information on the carbon skeleton. Due to the low
natural abundance of 13C, this may require a longer acquisition time. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be used to distinguish between CH,
CHz, and CHs groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons,
typically those separated by two or three bonds. This is crucial for assigning the protons
within the lysine side chain and the ethyl bridge.

TOCSY (Total Correlation Spectroscopy): This 2D experiment extends the correlations
observed in COSY to the entire spin system. It is particularly useful for identifying all the
protons belonging to the lysine residue from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly
bonded *H and 13C nuclei, providing a powerful tool for assigning the carbon signals based
on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations
between protons and carbons that are separated by two or three bonds. This can be used to
confirm assignments and piece together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons
that are close in space, providing information about the three-dimensional structure and
conformation of the peptide.

Visualizations
Molecular Structure of NH2-SSK-COOH
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Caption: Structure of NH2-SSK-COOH.

NMR Experimental Workflow for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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